2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile
Description
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile is a nitrile-containing organic compound featuring a propanenitrile backbone substituted with a benzylamine group bearing a trifluoromethyl (-CF₃) moiety at the meta position of the phenyl ring. Its structure combines a polar nitrile group with the lipophilic and electron-withdrawing trifluoromethyl substituent, which is often utilized in medicinal chemistry to enhance metabolic stability and bioavailability.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylamino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c1-8(6-15)16-7-9-3-2-4-10(5-9)11(12,13)14/h2-5,8,16H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEJOEUXIVSYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile typically involves the reaction of 3-(trifluoromethyl)benzylamine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product. Additionally, process optimization and scale-up studies are conducted to achieve cost-effective and environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile with two key analogs:
Key Differences and Implications
Trifluoromethyl vs. Acetyl Groups: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to the acetyl group in 3-[(4-acetylphenyl)(methyl)amino]propanenitrile. This makes the former more suitable for applications requiring prolonged biological activity.
Hydroxyethyl vs. Trifluoromethyl Substitution: The hydroxyethyl group in 2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile increases hydrophilicity, which could improve aqueous solubility but reduce membrane permeability. In contrast, the trifluoromethyl group prioritizes lipid bilayer penetration.
Fluorine Substitution Patterns: The 3,3-difluoro substitution in the analog from may confer steric hindrance or electronic effects, altering reactivity toward nucleophiles compared to the mono-trifluoromethyl group in the target compound.
Reactivity and Stability
- Nitrile Group : All three compounds contain a nitrile group, which is prone to hydrolysis under acidic or basic conditions. However, the electron-withdrawing trifluoromethyl group in the target compound may stabilize the nitrile against nucleophilic attack.
Biological Activity
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile, also known by its CAS number 1251038-13-7, is an organic compound with the molecular formula C11H11F3N2 and a molecular weight of 228.22 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor binding.
The compound features a trifluoromethyl group, which significantly enhances its lipophilicity, allowing for better membrane penetration and potential bioactivity. The synthesis typically involves the reaction of 3-(trifluoromethyl)benzylamine with acrylonitrile under specific conditions, often utilizing solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.
| Property | Value |
|---|---|
| Molecular Formula | C11H11F3N2 |
| Molecular Weight | 228.22 g/mol |
| CAS Number | 1251038-13-7 |
| Lipophilicity | High due to CF3 group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group not only enhances lipophilicity but may also influence the binding affinity to biological targets.
In Vitro Studies
Research has indicated that this compound exhibits potential anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives of similar structures can inhibit glycogen synthase kinase-3β (GSK-3β), an important target in cancer therapy .
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Potential GSK-3β inhibitors |
| Anticancer Properties | Inhibitory effects on cancer cell lines |
| Anti-inflammatory Effects | Modulation of inflammatory pathways |
Case Studies
- GSK-3β Inhibition : A study focused on pyrimidine derivatives demonstrated that modifications can enhance metabolic stability while retaining inhibitory potency against GSK-3β. This suggests that similar modifications to this compound could yield compounds with improved biological profiles .
- Cytotoxicity Assessments : In various assays, compounds related to this structure showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. For example, derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, suggesting significant anticancer potential .
Safety and Toxicity Profile
Acute toxicity studies conducted on similar compounds indicate a favorable safety profile, with no significant adverse effects observed at high doses in animal models. For instance, a related compound did not show acute toxicity in mice at doses up to 2000 mg/kg .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 3-(trifluoromethyl)benzaldehyde derivatives with malononitrile in the presence of a base (e.g., ammonium acetate) and a proton source (e.g., ammonia). Solvent choice (ethanol or methanol), reaction temperature (60–80°C), and stoichiometric ratios are critical for optimizing yield. Evidence from analogous trifluoromethylphenyl nitrile syntheses highlights the importance of controlling moisture and reaction time to prevent side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR can confirm the presence of the trifluoromethyl group, nitrile functionality, and aromatic protons.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) groups.
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects impurities.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
Structural analogs in the literature validate these techniques .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- First Aid : In case of skin contact, rinse immediately with water and soap; for eye exposure, flush with water for 15 minutes.
Safety data for related nitriles emphasize strict adherence to these protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Recommended steps include:
- Reproducibility Checks : Repeat assays under standardized conditions.
- Orthogonal Assays : Use complementary methods (e.g., enzymatic vs. cell-based assays).
- Purity Validation : Employ HPLC-MS to rule out impurities affecting results.
Pharmacological studies of structurally similar compounds highlight these strategies .
Q. What computational methods predict the reactivity of the trifluoromethyl group in catalytic or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron-withdrawing effects of the –CF₃ group on reaction pathways.
- Molecular Docking : Predicts binding interactions with biological targets (e.g., enzymes or receptors).
- Molecular Dynamics (MD) : Simulates stability in solvent environments.
Applications of trifluoromethylphenyl derivatives in agrochemical design support these approaches .
Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this nitrile?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to induce stereoselectivity.
- Chromatographic Resolution : Employ chiral stationary phases in HPLC or SFC (Supercritical Fluid Chromatography).
- Crystallization : Diastereomeric salt formation with chiral resolving agents.
Studies on stereoisomeric nitriles validate these techniques .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The –CF₃ group deactivates the aromatic ring, directing electrophilic attacks to meta positions. In nucleophilic substitutions, it stabilizes transition states via inductive effects. Kinetic studies using Hammett plots or kinetic isotope effects (KIE) can quantify this influence. Evidence from trifluoromethylphenyl intermediates in nucleotide synthesis supports this analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
